5-chloro-2-(ethylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide
Description
This compound is a pyrimidine derivative featuring a chlorinated pyrimidine core, an ethylsulfanyl substituent at the 2-position, and a carbohydrazide group linked to a pyridine-4-ylcarbonyl moiety. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C13H12ClN5O2S |
|---|---|
Molecular Weight |
337.79 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N'-(pyridine-4-carbonyl)pyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C13H12ClN5O2S/c1-2-22-13-16-7-9(14)10(17-13)12(21)19-18-11(20)8-3-5-15-6-4-8/h3-7H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
XBJMVDNDPFIFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Biological Activity
5-chloro-2-(ethylsulfanyl)-N'-(pyridin-4-ylcarbonyl)pyrimidine-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Notably, it exhibits properties that suggest potential inhibition of key enzymes involved in cancer progression and inflammation.
- VEGFR-2 Inhibition : Similar pyridine derivatives have shown promising results as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Compounds designed with similar pharmacophoric features demonstrated significant binding affinity and inhibition capabilities against VEGFR-2, leading to reduced angiogenesis and tumor growth .
- Antiproliferative Activity : The compound's structural characteristics may enhance its antiproliferative effects on various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against HepG2 and MCF-7 cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| VEGFR-2 Inhibition | N/A | 65 | N/A |
| HepG2 (Liver Cancer) | HepG2 | 21.00 | 1.55 |
| MCF-7 (Breast Cancer) | MCF-7 | 26.10 | 1.25 |
Case Studies
Several case studies have highlighted the potential of similar compounds in therapeutic applications:
- Case Study on Anticancer Activity : A study synthesized a series of pyridine derivatives, including those structurally related to this compound. These derivatives were evaluated for their antiproliferative effects against multiple cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to VEGFR-2. The results indicated favorable interactions with critical amino acid residues within the active site, supporting their potential as therapeutic agents .
Toxicological Profile
The assessment of toxicity is crucial for any therapeutic candidate. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest a favorable profile for compounds similar to this compound, indicating low toxicity levels and good drug-likeness properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Hydrogen-Bonding and Crystallographic Insights
- Target Compound : The pyridine-4-ylcarbonyl group facilitates hydrogen bonding via its carbonyl oxygen, similar to the hydrazin-1-ylidene moiety in 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}-phenyl acetate, which forms O—H⋯O and C—H⋯O interactions .
- Thiadiazole Derivatives () : The rigid thiadiazole ring restricts conformational flexibility, which may reduce off-target interactions compared to the more flexible ethylsulfanyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
